molecular formula C19H23N5O5 B2781301 6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 923448-31-1

6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2781301
CAS RN: 923448-31-1
M. Wt: 401.423
InChI Key: WPPYQTNBWKSENY-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring that is present in many important biological building blocks, such as histidine and the related hormone histamine . Many drugs also contain an imidazole ring, such as certain antifungal drugs, the nitroimidazole series of antibiotics, and the sedative midazolam .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . It is highly soluble in water . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .

Scientific Research Applications

Imidazole-Based Bisphenol and Salts

Research by Nath, B., & Baruah, J. (2012) on an imidazole-containing bisphenol and its salts with various acids highlights the structural characterization and the importance of electrostatic and weak interactions in crystal packing. This study underscores the role of imidazole derivatives in understanding hydrogen bonding and π···π interactions, which are crucial for designing advanced materials and understanding molecular interactions (Nath & Baruah, 2012).

Imidazole Derivatives in Synthesis

The work of Mukherjee-Müller, G., et al. (1979) on the synthesis of 4H-imidazoles from reactions involving NH-acidic heterocycles provides insight into the synthetic versatility of imidazole compounds. This research is foundational for the development of novel organic compounds with potential applications in drug development and materials science (Mukherjee-Müller et al., 1979).

Lanthanide Metal-Organic Frameworks

Shi, B., et al. (2015) explored dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating the potential of imidazole derivatives in creating sensitive and selective sensors for chemical detection (Shi et al., 2015).

Synthesis of Glycolurils and Analogues

Kravchenko, A., et al. (2018) reviewed the synthesis of glycolurils — compounds related to imidazoles — and their applications. These compounds are utilized in pharmacology, explosives, and as building blocks in supramolecular chemistry, highlighting the wide range of applications for structurally complex imidazoles and their analogues (Kravchenko et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, if this compound is a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

Imidazole is classified as corrosive . It has a flash point of 146 °C .

Future Directions

The future directions for research would depend on the specific applications of the compound. For example, if this compound is a drug, future research could involve investigating its efficacy and safety in clinical trials, or exploring its potential uses in treating different diseases .

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-21-16-15(17(26)24(19(21)27)7-4-10-25)23-9-8-22(18(23)20-16)13-11-12(28-2)5-6-14(13)29-3/h5-6,11,25H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPYQTNBWKSENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3CCN(C3=N2)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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